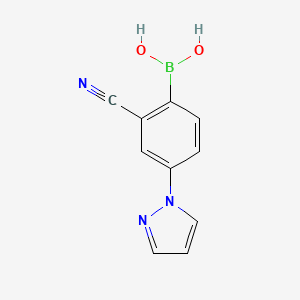
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyano group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反応の分析
Types of Reactions: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioanalytical applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The cyano and pyrazolyl groups can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Phenylboronic acid: Lacks the cyano and pyrazolyl groups, making it less versatile in certain reactions.
4-(1H-Pyrazol-1-yl)phenylboronic acid: Similar structure but without the cyano group, affecting its reactivity and applications.
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Contains an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and pyrazolyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications in synthetic chemistry, making it a valuable compound for researchers and industrial chemists alike.
特性
分子式 |
C10H8BN3O2 |
|---|---|
分子量 |
213.00 g/mol |
IUPAC名 |
(2-cyano-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BN3O2/c12-7-8-6-9(14-5-1-4-13-14)2-3-10(8)11(15)16/h1-6,15-16H |
InChIキー |
GLKKLSKXRDRRAL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


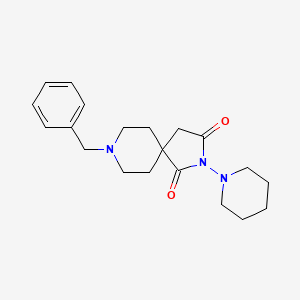
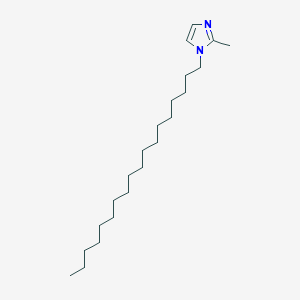
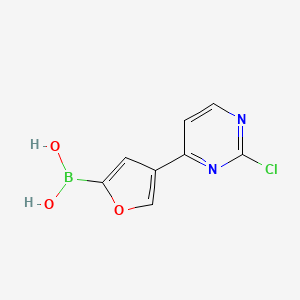
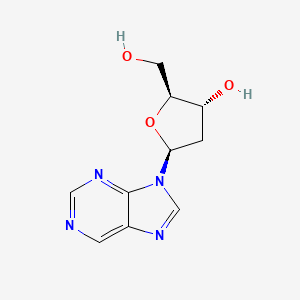

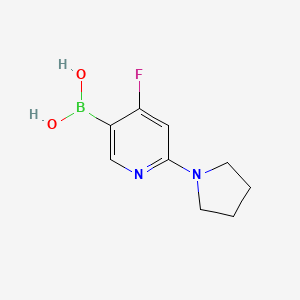
![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
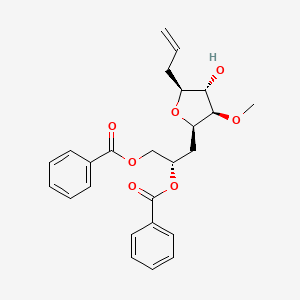

![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)

![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
